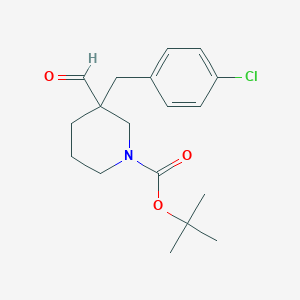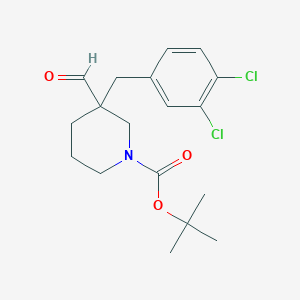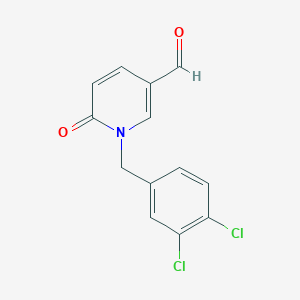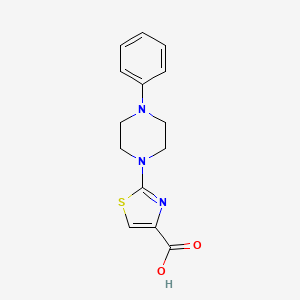![molecular formula C8H4FN3 B1325027 5-Fluoro-1H-pirrolo[2,3-b]piridina-4-carbonitrilo CAS No. 1015610-15-7](/img/structure/B1325027.png)
5-Fluoro-1H-pirrolo[2,3-b]piridina-4-carbonitrilo
Descripción general
Descripción
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a chemical compound with the empirical formula C8H4FN3. It has a molecular weight of 161.14 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can be represented by the SMILES stringFc1cnc2[nH]ccc2c1C#N . The InChI key for this compound is OUAZJINPTDHOAR-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a solid substance . Its empirical formula is C8H4FN3 and it has a molecular weight of 161.14 .Aplicaciones Científicas De Investigación
Síntesis de Vericiguat
Este compuesto sirve como un intermedio clave en la síntesis de vericiguat, un fármaco utilizado para tratar la insuficiencia cardíaca. Los investigadores han desarrollado un nuevo enfoque para sintetizar este intermedio a partir de materiales disponibles comercialmente .
Inhibidores de FGFR
También se utiliza en el diseño y síntesis de derivados que actúan como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR). Estos inhibidores son significativos en la terapia del cáncer, ya que pueden interferir con el crecimiento y la supervivencia de las células cancerosas .
Terapéutica anti-influenza
Otra aplicación es en el descubrimiento de nuevos derivados que sirven como inhibidores efectivos de la subunidad PB2 de la polimerasa del virus de la influenza. Estos compuestos son objetivos prometedores para la terapéutica anti-influenza de próxima generación .
Campos de investigación adicionales
Si bien los detalles específicos para más aplicaciones no están disponibles de inmediato, la estructura del compuesto sugiere un posible uso en varios otros campos de investigación que involucran andamiajes de piridina, que son conocidos por sus atributos medicinales, particularmente en la focalización anticancerígena .
Para obtener información más detallada sobre cada aplicación, puede consultar los artículos revisados por pares y los documentos técnicos proporcionados por fuentes como Sigma-Aldrich y otras publicaciones científicas.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathways .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various physiological processes, including organ development, cell proliferation, and migration . By inhibiting FGFRs, the compound disrupts these pathways, potentially affecting these physiological processes .
Result of Action
The compound’s action results in the inhibition of FGFRs, leading to a disruption in the associated signaling pathways . This can result in the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells . For instance, one derivative of the compound significantly reduced the migration and invasion abilities of 4T1 breast cancer cells .
Análisis Bioquímico
Biochemical Properties
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atom enhances its binding affinity to certain enzymes, allowing it to act as an inhibitor or modulator of enzymatic activity. For example, it has been shown to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways . The nitrile group in the compound also contributes to its reactivity, enabling it to form covalent bonds with nucleophilic residues in proteins, thereby affecting their function.
Cellular Effects
The effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the activity of specific kinases, leading to alterations in downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis . Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.
Molecular Mechanism
At the molecular level, 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to the active site of enzymes, where it can inhibit or activate their activity. The fluorine atom in the compound enhances its binding affinity to the enzyme’s active site, allowing it to form stable interactions with key residues . Additionally, the nitrile group can form covalent bonds with nucleophilic residues, leading to irreversible inhibition of enzyme activity. These interactions result in changes in enzyme function and subsequent alterations in cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile in laboratory settings are important factors that influence its effects over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in cell signaling and gene expression. These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including cytotoxicity and adverse effects on organ function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing toxicity. These dosage-dependent effects are critical for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is involved in various metabolic pathways, where it interacts with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic interactions can affect the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of the compound is essential for optimizing its use in biochemical research and drug development.
Transport and Distribution
The transport and distribution of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can interact with intracellular binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within cells can influence its biochemical effects and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a key determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that the compound exerts its effects in the appropriate cellular context, thereby enhancing its specificity and efficacy. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
Propiedades
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-7-4-12-8-5(1-2-11-8)6(7)3-10/h1-2,4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAZJINPTDHOAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640166 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015610-15-7 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1324945.png)



![1-[2-(4-Ethylanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324950.png)
![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-4-methyl-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324955.png)
![1-{2-[(5-Chloro-2-pyridinyl)amino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1324956.png)
![6-(1,4-diazepan-1-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324959.png)
![N-(3,4-Dimethylphenyl)-N'-[hydrazino(imino)-methyl]guanidine hydrochloride](/img/structure/B1324964.png)
![2-[(2-Furylmethyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B1324965.png)


